molecular formula C14H19N3O2 B2749682 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one CAS No. 2097894-99-8

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one

Cat. No.: B2749682
CAS No.: 2097894-99-8
M. Wt: 261.325
InChI Key: UCCNGWSGLGYJEN-UHFFFAOYSA-N
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Description

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one is a chemical compound of interest in medicinal chemistry and preclinical research. It features a pyrrolidine ring linked to a 2-methylpyrimidine group via an ether bridge and contains a pent-4-en-1-one chain. This specific molecular architecture is characteristic of compounds designed to interact with biological targets. Pyrimidine derivatives are known to be privileged structures in drug discovery, often serving as key components in molecules with kinase inhibitory activity or as antagonists for receptors like P2Y12 . Furthermore, the pyrrolidin-1-yl pentan-1-one scaffold is recognized in the development of psychoactive substances and has been identified in scientific literature concerning potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . As such, this compound may serve as a valuable intermediate or building block in the synthesis of more complex molecules, or as a pharmacophore for investigating neurotransmitter reuptake mechanisms and related neurological pathways. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-4-5-14(18)17-9-7-12(10-17)19-13-6-8-15-11(2)16-13/h3,6,8,12H,1,4-5,7,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCNGWSGLGYJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.

    Attachment of the Pent-4-en-1-one Moiety: The pent-4-en-1-one group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Introduction of the 2-Methylpyrimidin-4-yloxy Group: The final step involves the nucleophilic substitution reaction where the 2-methylpyrimidin-4-yloxy group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Compounds:

1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) Structure: Lacks the 2-methylpyrimidin-4-yloxy substituent. Synthesis: Prepared from chloride precursors via a transition metal-free amination method, achieving quantitative yields . Relevance: Demonstrates that the pyrrolidin-1-yl-pentenone core is synthetically accessible but lacks the pyrimidine moiety critical for targeted interactions.

Fluorinated Chromenone-Pyrazolo[3,4-c]pyrimidine Derivatives (Example 64, ) Structure: Features fused pyrimidine and chromenone systems with fluorophenyl groups. Synthesis: Requires palladium-catalyzed cross-coupling and multi-step reactions, yielding ~20% . Relevance: Highlights the complexity of introducing heterocycles (e.g., pyrimidine) and fluorine atoms, which may improve metabolic stability or target affinity.

Benzisoxazol-Piperidine-Pyrimidinone Derivatives () Structure: Contains pyrido[1,2-a]pyrimidin-4-one cores with benzisoxazol and piperidine groups. Relevance: Fluorine and aromatic systems in these compounds are associated with enhanced bioavailability and kinase inhibition .

Data Table: Comparative Overview

Compound Molecular Features Synthesis Method Yield Potential Applications
Target Compound Pyrrolidinone + 2-methylpyrimidinyloxy Likely chloride-based amination N/A Enzyme/receptor modulation
1h () Pyrrolidinone core Transition metal-free amination 100% Base structure for derivatization
Example 64 () Pyrazolo-pyrimidine + fluorochromenone Pd-catalyzed coupling 20% Kinase inhibitors
Benzisoxazol-Pyrimidinone () Pyrido-pyrimidinone + fluorine Multi-step organic synthesis N/A CNS or oncology targets

Functional and Pharmacological Insights

  • Pyrimidine vs. Simpler Moieties: The target compound’s 2-methylpyrimidin-4-yloxy group may confer higher binding specificity to purine- or pyrimidine-binding proteins compared to 1h, which lacks this substituent .
  • Fluorine and Bioavailability : Fluorinated analogs () demonstrate improved pharmacokinetics due to fluorine’s electronegativity and metabolic resistance. The absence of fluorine in the target compound may necessitate structural optimization for enhanced stability .
  • Synthetic Efficiency : The quantitative yield of 1h underscores the robustness of transition metal-free amination, whereas the target compound’s synthesis (if similar) may face challenges due to steric hindrance from the pyrimidine group .

Biological Activity

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, drawing from various research studies and data sources.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC15_{15}H18_{18}N2_{2}O2_{2}
Molecular Weight258.32 g/mol
IUPAC NameThis compound

The structure features a pyrrolidine ring linked to a pyrimidine moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with the pyrimidine derivative. Specific synthetic pathways may vary based on desired purity and yield.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds featuring pyrrolidine and pyrimidine structures. For instance, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of Related Compounds

Compound NameActivity AgainstReference
Lenapenem (BO-2727)Pseudomonas aeruginosa
1-{3-[2-Methylpyrimidin-4-yl]...Various Gram-positive

Anticancer Activity

Emerging studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study examining the effects of pyrrolidine derivatives on cancer cells, it was found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the disruption of mitochondrial function, leading to enhanced apoptosis rates.

The precise mechanism of action for this compound remains under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways in bacteria or cancer cells.
  • Interaction with DNA : It may intercalate into DNA or disrupt replication processes.
  • Modulation of Cell Signaling : The compound could influence signaling pathways involved in cell growth and survival.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection/deprotection. A general approach includes:

Step 1: Coupling of 2-methylpyrimidin-4-ol with a pyrrolidine derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .

Step 2: Introduction of the pent-4-en-1-one moiety via ketone formation, often employing Grignard or Friedel-Crafts acylation.

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: acetonitrile) is used to isolate the compound ≥95% purity .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1DIAD, PPh₃, THF, 0°C → RT65–7090
2AlCl₃, CH₂Cl₂, 40°C50–5585

Advanced: How can competing reaction pathways during synthesis be minimized?

Answer:
Competing pathways (e.g., over-alkylation or oxidation) are mitigated by:

  • Temperature control: Low temperatures (0–5°C) during nucleophilic substitutions to reduce side reactions .
  • Catalyst optimization: Lewis acids (e.g., ZnCl₂) selectively activate carbonyl groups without degrading the pyrimidine ring .
  • In situ monitoring: Real-time HPLC or TLC analysis identifies intermediates, enabling rapid adjustment of stoichiometry .

Basic: What assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme inhibition: Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) to measure IC₅₀ values .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Solubility: Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .

Advanced: How can structure-activity relationships (SAR) be analyzed computationally?

Answer:

Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).

DFT calculations: Gaussian 09 optimizes geometry and calculates electrostatic potential maps to predict reactive sites .

MD simulations: GROMACS assesses binding stability over 100 ns trajectories .

Table 2: Example Docking Results (Hypothetical Data)

Target ProteinBinding Energy (kcal/mol)Key Interactions
EGFR Kinase-9.2H-bond: Pyrimidine N1, Hydrophobic: Pentenone
PI3Kα-8.7Van der Waals: Pyrrolidine ring

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

  • NMR: ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., pent-4-en-1-one δ ~2.5 ppm (CH₂), pyrimidine δ ~8.3 ppm) .
  • HRMS: ESI-HRMS (m/z calculated for C₁₅H₂₀N₃O₂: 290.1504; observed: 290.1501) .
  • IR: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies (e.g., varying IC₅₀ values) arise from:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound degradation: Validate stability via LC-MS under assay conditions (pH, temperature) .
  • Orthogonal validation: Use SPR (surface plasmon resonance) to confirm binding kinetics independently .

Advanced: What strategies improve enantiomeric purity in chiral derivatives?

Answer:

  • Chiral chromatography: Use Chiralpak IA-3 column (hexane:isopropanol 90:10) for separation .
  • Asymmetric catalysis: Employ Evans’ oxazaborolidine catalysts for stereoselective ketone reductions .

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